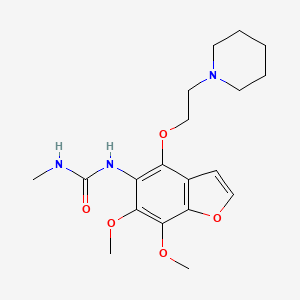
Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a urea moiety with a benzofuran ring substituted with dimethoxy and piperidinoethoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps. The starting materials often include 6,7-dimethoxybenzofuran and piperidine. The synthesis proceeds through a series of reactions, including etherification, urea formation, and methylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-methylcoumarin: A structurally related compound with different biological activities.
6,7-Dimethoxybenzofuran: Shares the benzofuran core but lacks the piperidinoethoxy and urea groups.
Uniqueness
Urea, 1-(6,7-dimethoxy-4-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75883-78-2 |
|---|---|
Molecular Formula |
C19H27N3O5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-4-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H27N3O5/c1-20-19(23)21-14-15(27-12-10-22-8-5-4-6-9-22)13-7-11-26-16(13)18(25-3)17(14)24-2/h7,11H,4-6,8-10,12H2,1-3H3,(H2,20,21,23) |
InChI Key |
NPCABQKKXHZMPK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OC)OC)OC=C2)OCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


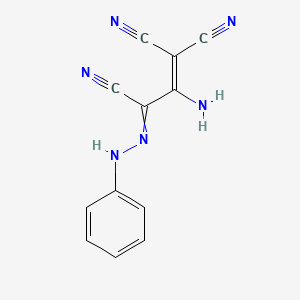
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
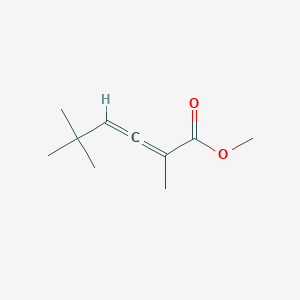


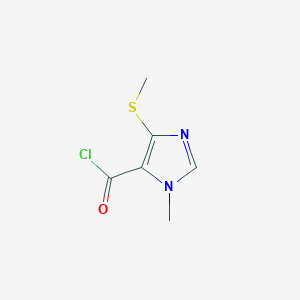
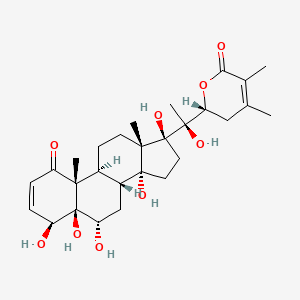
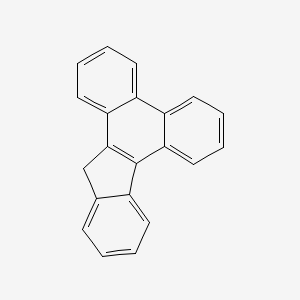
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

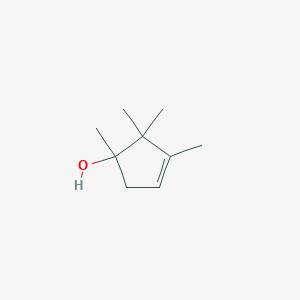
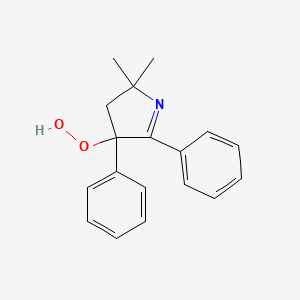
acetate](/img/structure/B14450130.png)
